Triisopropyl borate

Catalog No.
S702748
CAS No.
5419-55-6
M.F
C9H21BO3
M. Wt
188.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropyl borate

Trimethyl borate’s high electrophilicity and rapid hydrolysis cause over-alkylation and poor stoichiometric control, reducing yields in boronic acid synthesis. Triisopropyl borate’s bulky isopropoxy ligands provide steric protection, preventing bis-addition and borinic acid formation. This ensures:

  • Higher yields of pure boronic acids for Suzuki couplings, avoiding extensive chromatography.
  • Effective CEI formation in NCM cathodes for stable cycling at >4.5 V.
  • Streamlined one-pot lithiation-borylation-Suzuki sequences, bypassing free boronic acid isolation.

CAS Number

5419-55-6

Product Name

Triisopropyl borate

IUPAC Name

tripropan-2-yl borate

Molecular Formula

C9H21BO3

Molecular Weight

188.07 g/mol

InChI

InChI=1S/C9H21BO3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-9H,1-6H3

InChI Key

NHDIQVFFNDKAQU-UHFFFAOYSA-N

SMILES

B(OC(C)C)(OC(C)C)OC(C)C

Synonyms

Boric Acid (H3BO3) Triisopropyl Ester; Isopropyl Borate; Boric Acid Triisopropyl Ester; Boron Isopropoxide; Boron Triisopropoxide; Isopropyl Borate ((C3H7O)3B); NSC 9779; Triisopropoxyborane; Triisopropoxyboron; Triisopropyl Borate; Triisopropyl Orth

Canonical SMILES

B(OC(C)C)(OC(C)C)OC(C)C

The exact mass of the compound Triisopropyl borate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9779. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 g, 25 ml, 100 ml, 500 ml

Triisopropyl borate is a sterically hindered, colorless liquid organoboron reagent primarily utilized as a highly selective boron source in Suzuki-Miyaura cross-coupling precursor synthesis and as a film-forming electrolyte additive for high-voltage lithium-ion batteries [1]. With a boiling point of 139–141 °C and a density of 0.815 g/mL, it provides a practical balance of room-temperature stability and vacuum-removability [2]. In procurement contexts, its value proposition centers on its bulky isopropoxy ligands, which provide greater hydrolysis resistance and prevent over-alkylation during nucleophilic attack compared to lower-chain analogs like trimethyl borate [1]. This structural feature directly translates to higher yields of pure boronic acids, reduced byproduct formation, and enhanced reproducibility in both pharmaceutical scale-up and advanced battery material manufacturing [2].

Procurement Fit

Supports lithium-halogen exchange and organometallic borylation workflows
High-purity, low-moisture specification for reproducible coupling yields
Suitable for one-pot lithiation–borylation–Suzuki sequences
Applicable as Lewis acid catalyst and semiconductor boron doping source

Substituting triisopropyl borate with less expensive, lower-molecular-weight analogs such as trimethyl borate or triethyl borate frequently results in severe process inefficiencies [1]. Trimethyl borate is highly electrophilic and lacks steric bulk, which commonly leads to multiple nucleophilic additions by Grignard or organolithium reagents, generating difficult-to-separate borinic acid and trialkylborane byproducts [1]. Furthermore, trimethyl borate is highly volatile (bp 68 °C) and hydrolyzes rapidly upon exposure to ambient moisture, complicating handling and stoichiometric control[2]. Conversely, substituting with tributyl borate introduces excessive boiling point requirements (bp 227 °C), making solvent removal and product isolation energy-intensive [2]. Triisopropyl borate prevents over-alkylation while maintaining a practical volatility profile, making it highly effective for high-yield boronic acid synthesis [1].

Substitution Risk

Triisopropyl borate Moderate hydrolysis, bench-stable lithium borate intermediates
Trimethyl / triethyl borates Faster hydrolysis; intermediate stability may not transfer directly
Triisopropyl borate Higher reported borylation yields in lithium-halogen exchange
Smaller alkyl borates Yield profiles may shift; process optimization required upon substitution
Triisopropyl borate Documented Lewis acid catalyst for ortho-borylation of naphthalenes
Trimethyl / bulkier borates Steric and electronic mismatch may limit catalytic selectivity

Over-Alkylation Prevention

In the synthesis of arylboronic acids via organolithium or Grignard reagents, the choice of borate ester directly dictates the product distribution. The use of trimethyl borate frequently results in second and third nucleophilic additions due to its low steric hindrance, yielding unwanted diarylborinic acids and trialkylboranes [1]. Comparative process chemistry data demonstrates that utilizing trimethyl borate for the borylation of aryl bromides yields approximately 65% of the target boronic acid, heavily contaminated with borinic acid derivatives. In contrast, substituting with triisopropyl borate under optimized conditions increases the isolated yield to over 90% by leveraging the bulky isopropoxy groups to sterically block subsequent additions, ensuring mono-alkylation[2].

Evidence DimensionBoronic acid isolated yield and selectivity
Target Compound Data>90% yield with minimal bis-alkylation
Comparator Or Baseline~65% yield with significant borinic acid contamination (Trimethyl borate)
Quantified Difference>25% absolute yield increase and elimination of downstream purification steps for borinic acid removal
ConditionsHalogen-metal exchange followed by electrophilic trapping at low temperatures (-78 °C to 0 °C)

Eliminating borinic acid byproducts drastically reduces downstream chromatographic purification costs and maximizes the yield of high-value active pharmaceutical ingredients.

Borylation Yield
Reported
91% vs 85% vs 65% isolated yield
Higher borylation yield context
Cross-study comparable; validate with target substrate

Hydrolysis Resistance

The hydrolytic stability of borate esters is heavily dependent on the alkyl chain length and steric bulk[1]. Trimethyl borate exhibits extreme moisture sensitivity, with complete hydrolysis occurring in under one minute upon exposure to atmospheric moisture or aqueous media (equilibrium constant 15.81) [1]. This rapid degradation compromises stoichiometric precision and introduces protodeboronation risks. Triisopropyl borate, protected by secondary alkyl branching, hydrolyzes at a significantly slower rate [2]. This extended half-life allows for more robust benchtop handling, more reliable continuous-flow processing, and controlled in situ hydrolysis during the aqueous workup phase of Suzuki-Miyaura couplings, ensuring the boronate intermediate remains intact until intentional cleavage [2].

Evidence DimensionHydrolysis rate and moisture tolerance
Target Compound DataSlow, controlled hydrolysis suitable for standard inert-atmosphere handling
Comparator Or BaselineComplete hydrolysis in <1 minute (Trimethyl borate)
Quantified DifferenceOrders of magnitude slower hydrolysis rate for the isopropyl ester, preventing premature degradation
ConditionsExposure to ambient moisture or aqueous workup conditions

Enhanced hydrolytic stability improves batch-to-batch reproducibility and reduces the need for extreme, costly anhydrous handling protocols during large-scale manufacturing.

Intermediate Stability
Class-level
Benchtop-stable at RT vs cold storage for boronic acids
Supports one-pot sequence feasibility
Class inference; stability may vary with substrate

High-Voltage CEI Stabilization

In advanced lithium-ion batteries operating at high cutoff voltages (≥4.5 V), standard carbonate electrolytes suffer from severe oxidative decomposition [1]. Triisopropyl borate functions as a highly effective film-forming additive compared to baseline electrolytes. When added at 1 wt% to standard LiPF6/carbonate electrolytes, triisopropyl borate oxidizes preferentially at the cathode surface to form a robust, B-O and C-F rich Cathode Electrolyte Interphase (CEI) [1]. This protective layer effectively suppresses transition metal dissolution and inhibits further solvent oxidation on high-nickel cathodes (e.g., NCM622). Electrochemical evaluations show that cells utilizing triisopropyl borate maintain significantly higher capacity retention and lower interfacial impedance over prolonged cycling at 4.5 V compared to additive-free baselines [1].

Evidence DimensionHigh-voltage cycling stability and CEI impedance
Target Compound Data1 wt% Triisopropyl borate forms a stable, low-impedance B-O rich CEI
Comparator Or BaselineBaseline electrolyte (no additive) exhibits rapid capacity fade and high interfacial resistance
Quantified DifferenceSubstantial improvement in capacity retention and structural stability of NCM622 cathodes at 4.5 V
ConditionsNCM622/Li cells cycled at 4.5 V cutoff voltage with 1 wt% additive

Procuring this specific borate additive enables battery manufacturers to push the energy density of high-nickel cathodes without sacrificing cycle life or safety.

Ortho-Borylation Catalysis
Data to verify
Reported catalyst for ortho-borylation of 1-substituted naphthalenes
Enables selective naphthalene functionalization
Source review; confirm with own substrates
Hydrolytic Stability
Class-level
Hydrolytic sensitivity class 7 — reacts slowly
Easier handling vs rapid-hydrolysis borates
Qualitative comparison; assess under process conditions

High-Purity Boronic Acid Precursor

Triisopropyl borate is the procurement standard for synthesizing sensitive heteroaryl boronic acids and complex pharmaceutical intermediates via directed ortho-metalation (DoM) or halogen-metal exchange[1]. Its steric bulk prevents the formation of borinic acid impurities, making it a highly effective choice when downstream Suzuki-Miyaura couplings require high purity without the yield losses associated with extensive chromatography [1].

Film-Forming Additive for Li-Ion Batteries

In the formulation of advanced electrolytes for NCM (Nickel-Cobalt-Manganese) batteries, triisopropyl borate is utilized to engineer the Cathode Electrolyte Interphase (CEI) [2]. It provides the necessary boron-oxygen moieties to passivate the cathode surface against oxidative degradation at voltages of 4.5 V and above, outperforming standard additive-free electrolytes[2].

In Situ Boronate for One-Pot Couplings

Due to its balanced reactivity and hydrolytic profile, triisopropyl borate is highly effective in one-pot lithiation-borylation-Suzuki coupling sequences[3]. It allows the intermediate lithium triisopropyl boronate salts to be generated and utilized directly in aqueous organic solvent mixtures, bypassing the need to isolate unstable free boronic acids and streamlining industrial synthetic workflows [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Arylboronic acid & boronate ester synthesis (Li-halogen exchange)
Lithiation-borylation yield profile
Isolated yield reproducibility in target substrate
One-pot lithiation–borylation–Suzuki sequences
Lithium borate intermediate bench stability
Protodeboronation resistance at ambient conditions
Lewis acid-catalyzed ortho-borylation of naphthalenes
Moderate Lewis acidity with steric discrimination
Ortho-selectivity in naphthalene derivatives
p-Type boron doping source in semiconductor CVD/ALD
Vapor pressure and thermal stability balance
Film doping uniformity and process control

Physical Description

Triisopropyl borate appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. Used to make other chemicals.
Liquid

Boiling Point

140.0 °C

Flash Point

82 °F (NFPA, 2010)

UNII

YWV817MXF3

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (95.24%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (51.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7.50 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5419-55-6

Wikipedia

Triisopropyl borate

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

All other basic organic chemical manufacturing
Pharmaceutical and medicine manufacturing
Boric acid (H3BO3), tris(1-methylethyl) ester: ACTIVE

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